molecular formula C18H11F3N4O3S2 B2538290 5-(furan-2-yl)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide CAS No. 1351620-53-5

5-(furan-2-yl)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

Cat. No. B2538290
CAS RN: 1351620-53-5
M. Wt: 452.43
InChI Key: ICNMHBFOBDJEGB-UHFFFAOYSA-N
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Description

The compound "5-(furan-2-yl)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide" is a complex molecule that appears to be derived from furan-2-carboxylic acid and incorporates several heterocyclic components such as thiadiazole, isoxazole, and furan rings. These heterocycles are known for their diverse biological activities and their potential use in pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of related furan-2-yl derivatives has been described in the literature. For instance, compounds with the furan-2-yl moiety have been synthesized from furan-2-carboxylic acid hydrazide, leading to the formation of oxadiazole and triazole derivatives . Another approach involves the arylation of furan-2-carboxylic acid followed by reactions with various reagents to yield thiadiazole and oxadiazole derivatives . These methods typically involve intermediate steps such as the formation of carbonyl chlorides and recyclization reactions to construct the desired heterocyclic frameworks.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been confirmed using techniques such as elemental analyses, infrared (IR) spectroscopy, and nuclear magnetic resonance (1H-NMR) spectroscopy . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the molecule.

Chemical Reactions Analysis

The reactivity of furan-2-yl derivatives has been explored through various electrophilic substitution reactions. For example, a related compound, 2-(furan-2-yl)benzo[1,2-d:4,3-d']bis[1,3]thiazole, was subjected to reactions such as bromination, nitration, hydroxymethylation, formylation, and acylation, with the substituent entering exclusively into the 5-position of the furan ring . These reactions are crucial for further functionalization of the furan moiety and can significantly alter the physical and chemical properties of the compound.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "5-(furan-2-yl)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide" are not detailed in the provided papers, the properties of similar furan-2-yl derivatives can be inferred. The presence of heteroatoms such as nitrogen, sulfur, and oxygen in the heterocyclic rings likely contributes to the compound's potential for hydrogen bonding and dipolar interactions, which can affect its solubility, melting point, and stability. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the reactivity and acidity of adjacent functional groups.

Scientific Research Applications

Synthesis and Characterization

Compounds similar to the specified chemical structure have been synthesized through various methods. For example, the synthesis of novel heterocyclic compounds involving furan and thiadiazole derivatives demonstrates the interest in exploring the chemical space around these moieties for potential applications in drug discovery and materials science (G. K. Patel, H. S. Patel, P. Shah, 2015). Another study focused on the reactivity of furan-2-yl derivatives, providing insights into electrophilic substitution reactions and the synthesis of complex heterocyclic structures (А. Aleksandrov, М. М. El’chaninov, 2017).

Biological Studies and Potential Therapeutic Uses

Research into similar compounds has revealed various biological activities, including antimicrobial, antifungal, and nematicidal properties. For instance, a study on thiadiazol-benzo[b]furan derivatives highlighted their nematicidal and antimicrobial activities, indicating potential for agricultural applications and pharmaceutical development (C. S. Reddy, D. C. Rao, Vookanti Yakub, A. Nagaraj, 2010). Moreover, the exploration of furan-2-yl derivatives in the synthesis of polymers with multicolored properties and low band gaps suggests applications in materials science and optoelectronic devices (Merve İçli-Özkut, H. Ipek, Baris Karabay, A. Cihaner, A. Önal, 2013).

Antiprotozoal Activities

The investigation of dicationic 3,5-diphenylisoxazoles, which share a partial structural resemblance with the queried compound, has demonstrated significant antiprotozoal activities. These findings underscore the potential of structurally related compounds for the development of new antiprotozoal agents, offering a promising avenue for therapeutic intervention against protozoan infections (D. A. Patrick, S. Bakunov, S. Bakunova, E. Kumar, et al., 2007).

properties

IUPAC Name

5-(furan-2-yl)-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N4O3S2/c19-18(20,21)11-4-1-3-10(7-11)9-29-17-24-23-16(30-17)22-15(26)12-8-14(28-25-12)13-5-2-6-27-13/h1-8H,9H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNMHBFOBDJEGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)C3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(furan-2-yl)-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide

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